Cas no 259537-71-8 (6-Methyl-1H-indazole-5-carbonitrile)

6-Methyl-1H-indazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Methyl-1H-indazole-5-carbonitrile

- 1H-Indazole-5-carbonitrile,6-methyl-

- 5-Cyano-6-methyl (1H)indazole

- 1H-Indazole-5-carbonitrile,6-methyl

- 5-Cyano-6-methyl-1H-indazole

- SVYPSKBAEHNFHU-UHFFFAOYSA-N

- FCH863568

- SB14667

- 1H-Indazole-5-carbonitrile, 6-methyl-

- AK139869

- AX8103753

- AMY35100

- CS-0050173

- AS-53168

- P16154

- SY040309

- A877422

- MFCD09026990

- DTXSID10594167

- 259537-71-8

- SCHEMBL1981130

- AKOS006289795

- FT-0744845

- 6-Methylindazole-5-carbonitrile

- DB-067499

-

- MDL: MFCD09026990

- インチ: 1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)

- InChIKey: SVYPSKBAEHNFHU-UHFFFAOYSA-N

- SMILES: N1([H])C2C([H])=C(C([H])([H])[H])C(C#N)=C([H])C=2C([H])=N1

計算された属性

- 精确分子量: 157.06400

- 同位素质量: 157.063997236g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 0

- 複雑さ: 217

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5

- XLogP3: 1.6

じっけんとくせい

- PSA: 52.47000

- LogP: 1.74298

6-Methyl-1H-indazole-5-carbonitrile Security Information

6-Methyl-1H-indazole-5-carbonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Methyl-1H-indazole-5-carbonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0997419-5g |

5-Cyano-6-methyl (1H)indazole |

259537-71-8 | 95% | 5g |

$1000 | 2024-08-02 | |

| Chemenu | CM150152-5g |

6-Methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 95% | 5g |

$1647 | 2021-08-05 | |

| TRC | M337365-100mg |

6-Methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 100mg |

$ 160.00 | 2022-06-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1773-1G |

6-methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 97% | 1g |

¥ 2,079.00 | 2023-03-17 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05746-10g |

6-methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 95% | 10g |

$1625 | 2023-09-07 | |

| eNovation Chemicals LLC | D572707-500mg |

6-methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 97% | 500mg |

$260 | 2024-07-21 | |

| A2B Chem LLC | AB28335-500mg |

6-Methyl-1h-indazole-5-carbonitrile |

259537-71-8 | 95% | 500mg |

$230.00 | 2024-04-20 | |

| abcr | AB486039-100mg |

6-Methyl-1H-indazole-5-carbonitrile; . |

259537-71-8 | 100mg |

€226.20 | 2025-02-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1773-250mg |

6-methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 97% | 250mg |

¥830.0 | 2024-04-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ1773-500mg |

6-methyl-1H-indazole-5-carbonitrile |

259537-71-8 | 97% | 500mg |

¥1384.0 | 2024-04-21 |

6-Methyl-1H-indazole-5-carbonitrile 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

6-Methyl-1H-indazole-5-carbonitrileに関する追加情報

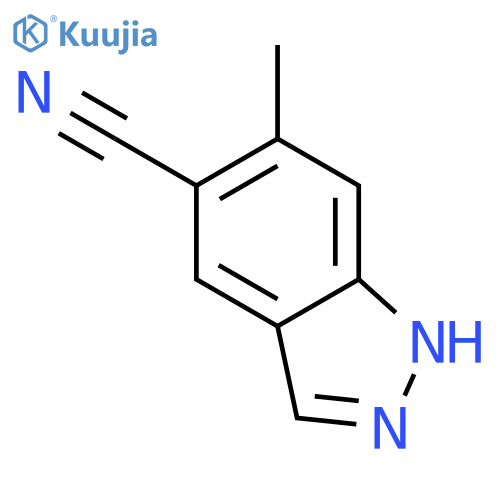

Introduction to 6-Methyl-1H-indazole-5-carbonitrile (CAS No. 259537-71-8)

6-Methyl-1H-indazole-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. With the CAS number 259537-71-8, this compound is recognized for its utility as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of a methyl group at the 6-position and a nitrile group at the 5-position of the indazole core imparts unique reactivity and functionalization possibilities, making it a valuable building block for medicinal chemists.

The indazole scaffold is a fused bicyclic system consisting of a benzene ring and a pyrazole ring, which is commonly found in numerous natural products and bioactive compounds. The structural motif is known to exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of substituents such as the methyl group and the nitrile group further modulates these properties, enabling the design of novel therapeutic agents with enhanced efficacy and selectivity.

In recent years, 6-Methyl-1H-indazole-5-carbonitrile has been explored in several research studies as a precursor for developing small-molecule inhibitors targeting various disease pathways. One notable area of interest is its application in the synthesis of indazole derivatives that exhibit potent kinase inhibition properties. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. By leveraging the reactivity of the nitrile group, researchers have been able to introduce diverse functional groups into the indazole core, leading to the discovery of novel kinase inhibitors with promising preclinical results.

Moreover, the compound has shown potential in the development of antimicrobial agents. The indazole scaffold is known to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. The incorporation of the methyl and nitrile groups enhances binding affinity and specificity, contributing to improved antimicrobial activity. Several recent publications have highlighted the use of 6-Methyl-1H-indazole-5-carbonitrile in designing new generations of antibiotics capable of overcoming bacterial resistance mechanisms.

Another exciting application of this compound lies in its role as a precursor for neuroactive molecules. Indazole derivatives have been investigated for their potential in treating neurological disorders such as epilepsy and neurodegenerative diseases. The structural features of 6-Methyl-1H-indazole-5-carbonitrile allow for modifications that can target specific neurotransmitter receptors or enzyme systems involved in neural function. Preliminary studies suggest that derivatives derived from this compound may modulate synaptic transmission or inhibit aberrant neural activity, offering new avenues for therapeutic intervention.

The synthetic chemistry behind 6-Methyl-1H-indazole-5-carbonitrile also deserves mention. The compound can be synthesized through multi-step organic reactions involving cyclization, functional group transformations, and purification techniques. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These synthetic strategies not only facilitate the production of 6-Methyl-1H-indazole-5-carbonitrile but also provide insights into developing more efficient routes for other indazole-based compounds.

In conclusion, 6-Methyl-1H-indazole-5-carbonitrile (CAS No. 259537-71-8) represents a significant compound in pharmaceutical research due to its structural versatility and potential biological applications. Its role as an intermediate in synthesizing kinase inhibitors, antimicrobial agents, and neuroactive molecules underscores its importance in drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like 6-Methyl-1H-indazole-5-carbonitrile are poised to play a crucial role in developing next-generation treatments for various diseases.

259537-71-8 (6-Methyl-1H-indazole-5-carbonitrile) Related Products

- 861340-10-5(1H-Indazole-4-carbonitrile)

- 141290-59-7(1H-Indazole-6-carbonitrile)

- 885521-58-4(4-Methyl-1H-indazole-6-carbonitrile)

- 478837-29-5(4-Methyl-5-cyano-(1H)indazole)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 2411322-97-7((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)

- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)

- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)

- 36332-93-1(18-methylicosanoic Acid)

- 1203590-03-7(Pseudoginsenoside PPT(E).)